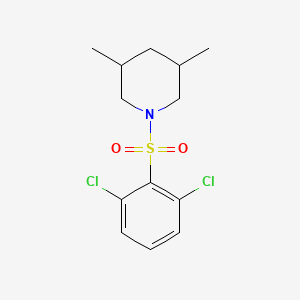

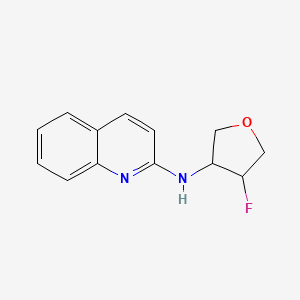

1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,6-Dichlorobenzenesulfonyl chloride” is an aryl sulfonyl chloride derivative . It’s also known as 2,6-dichlorophenylsulfonyl chloride . “1-(2,6-dichlorobenzenesulfonyl)piperazine hydrochloride” is another compound with a CAS Number: 1049768-10-6 .

Synthesis Analysis

“2,6-Dichlorobenzenesulfonyl chloride” may be used as a starting material in the multi-step synthesis of sulfonamide-containing diarylsquaramide. It may also be used in the synthesis of cycloheptyl substituted 1,2,4-triazolopyridine (TZP) analogs .

Molecular Structure Analysis

The molecular formula for “2,6-Dichlorobenzenesulfonyl chloride” is C6H3Cl3O2S . The molecular weight is 245.51 .

Chemical Reactions Analysis

“Benzenesulfonyl chloride” is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .

Physical And Chemical Properties Analysis

The physical properties of “2,6-Dichlorobenzenesulfonyl chloride” include a melting point of 53-56 °C (lit.) . It’s soluble in alcohol and diethyl ether, but insoluble in cold water .

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Derivatives : Research has detailed the synthesis of various sulfonamide derivatives, including those related to 1-(2,6-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine, and their biological screenings. For example, a study synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, demonstrating moderate to good biological activities against both Gram-positive and Gram-negative bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

- Crystal and Molecular Structure : Another study presented the synthesis, crystal, and molecular-electronic structure of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, highlighting the structural organization and potential applications in molecular electronics (Rublova et al., 2017).

Biological Activities

- Antimicrobial Activities : Research into sulfonamide derivatives, such as those structurally related to this compound, has shown promising antimicrobial properties. A study synthesized a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide and evaluated their antibacterial and antifungal activities, indicating significant potential in antimicrobial applications (Ghorab et al., 2017).

Chemical Reactions and Transformations

- Novel Reaction Pathways : The exploration of novel chemical reactions and transformations involving sulfonamide derivatives offers insights into the synthetic versatility and potential application of these compounds in chemical synthesis. For instance, a method for the generation of sulfene from chlorosulfonylmethylene(dimethyl)ammonium chloride demonstrates innovative approaches to synthesizing complex sulfonamide structures (Prajapati et al., 1993).

Safety and Hazards

properties

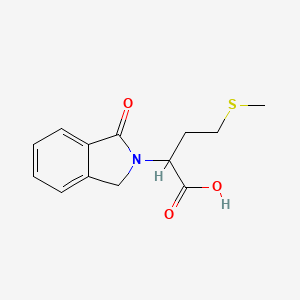

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonyl-3,5-dimethylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2S/c1-9-6-10(2)8-16(7-9)19(17,18)13-11(14)4-3-5-12(13)15/h3-5,9-10H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYHNUDAXBVVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2505003.png)

![N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B2505006.png)

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)